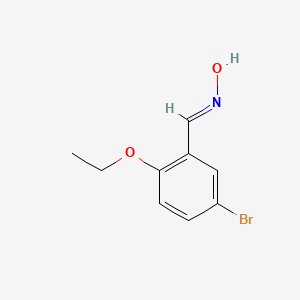

5-bromo-2-ethoxybenzaldehyde oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 5-bromo-2-ethoxybenzaldehyde oxime involves several key steps, including the bromination of benzaldehyde derivatives and the introduction of the ethoxy group. A notable method includes the palladium-catalyzed ortho-bromination of substituted benzaldoximes, where O-methyloxime serves as a directing group. This method yields substituted 2-bromobenzaldehydes with good overall yields, demonstrating the efficiency and selectivity of the process for introducing the bromo group at the desired position on the benzene ring (Dubost et al., 2011).

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a bromo substituent and an ethoxy group attached to a benzaldehyde core. The structure of related compounds, such as the bisanhydro trimer formed from the self-condensation of 2-amino-5-bromobenzaldehyde, provides insights into the geometric possibilities and stability of such molecules. These compounds often exhibit interesting molecular geometries and intermolecular interactions, which are crucial for their chemical reactivity and potential applications (Jircitano et al., 1994).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation and polymerization, which are influenced by its functional groups. The compound's reactivity is significantly affected by the bromo and ethoxy substituents, which can participate in different chemical transformations. For example, reactions involving the cleavage of the aldehyde C-H bond in the presence of a rhodium catalyst system highlight the compound's ability to engage in complex chemical processes, leading to the formation of novel compounds (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystal structure, are crucial for understanding its behavior in different environments. Studies on related compounds, such as different methoxybenzaldehyde oxime derivatives, reveal diverse hydrogen-bonding patterns and conformations, which can be indicative of the physical characteristics of this compound (Gomes et al., 2018).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity, stability, and interactions with other molecules, are influenced by its molecular structure. Spectroscopic studies provide insights into the electronic properties, HOMO and LUMO energies, and chemical shifts, offering a deeper understanding of the compound's chemical behavior and potential reactivity patterns (Balachandran et al., 2013).

Applications De Recherche Scientifique

Trace Metal Detection

5-bromo-2-hydroxybenzaldehyde, a related compound, has been utilized as a ligand in modifying silica disks for the preconcentration and detection of trace amounts of copper(II) ions in water samples. This process involves a Schiff base ionophore, which is synthesized from 5-bromo-2-hydroxybenzaldehyde, indicating the potential use of similar compounds like 5-bromo-2-ethoxybenzaldehyde oxime in trace metal detection and analysis (Fathi & Yaftian, 2009).

Radiosynthesis and Biodistribution Studies

In the field of positron emission tomography (PET), novel prosthetic groups including fluorinated aldehydes have been investigated for their potential in conjugation with peptides for imaging purposes. Although this compound is not directly mentioned, the study highlights the broader application of brominated aldehyde compounds in the development of radiotracers for biomedical imaging (Glaser et al., 2008).

Synthesis of Oxazapine Scaffolding

Research into the synthesis of Oxazapine scaffolding from para-bromobenzaldehyde, a compound structurally related to this compound, indicates the potential use of such brominated aldehydes in the preparation of pharmaceutical compounds. The study includes the preparation of Schiff bases and their derivatives, showcasing the versatility of brominated aldehydes in synthetic organic chemistry and drug development (Azzawi & Hussein, 2022).

Chemo, Regio, and Stereoselectivity in Organic Synthesis

The reactivity and selectivity of p-bromobenzaldehyde, a compound related to this compound, in organic reactions have been extensively studied. These studies provide insights into the strategic use of brominated aldehydes in achieving desired outcomes in synthetic chemistry, which could be applicable to this compound (Dumartin, Pereyre, & Quintard, 1987).

Propriétés

IUPAC Name |

(NE)-N-[(5-bromo-2-ethoxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9-4-3-8(10)5-7(9)6-11-12/h3-6,12H,2H2,1H3/b11-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHTNAXRFUOZZOB-IZZDOVSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Br)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=C(C=C1)Br)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-[2-(2-phenylethoxy)benzyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5603822.png)

![methyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B5603826.png)

![N-{[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5603834.png)

![ethyl [10-(N,N-dimethyl-beta-alanyl)-10H-phenothiazin-2-yl]carbamate hydrochloride](/img/structure/B5603842.png)

![3-methyl-8-[(3,4,7-trimethyl-1H-indol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5603868.png)

![4-[(2-bromobenzylidene)amino]-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5603871.png)

![N-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5603877.png)

![methyl 3-nitro-5-{[(3-pyridinylmethyl)amino]carbonyl}benzoate](/img/structure/B5603889.png)

![2-[(1-acetyl-3-phenyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5603897.png)

![2-methyl-4-(3-{[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5603898.png)

![2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5603899.png)

![7-fluoro-2-methyl-3-{2-[2-(4-morpholinylmethyl)-1,4-oxazepan-4-yl]-2-oxoethyl}-1H-indole](/img/structure/B5603914.png)

![N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5603922.png)